3,5-Dibromo-4-hydroxybenzylamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Research has shown that derivatives of hydroxybenzaldehyde, which share structural similarities with 3,5-Dibromo-4-hydroxybenzylamine hydrochloride, are pivotal in synthesizing heterocyclic compounds. These derivatives serve as intermediates in multi-component reactions, leading to the formation of compounds with significant biological activities. For example, the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones from aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by K2CO3, highlights the versatility of hydroxybenzaldehyde derivatives in organic synthesis (Laroum et al., 2019).
Biological Activities
The biological activities of compounds structurally related to this compound, such as their antioxidant properties, have been extensively studied. For instance, the antioxidant evaluation of various synthetic compounds shows the importance of phenolic structures in scavenging free radicals, a property that could be inferred for this compound due to its hydroxybenzyl component (Munteanu & Apetrei, 2021).
Environmental Impact and Treatment
The presence and fate of brominated and hydroxylated compounds in the environment, especially water bodies, have been a concern. Studies reviewing the occurrence and behavior of parabens, which include brominated analogs, emphasize the need for understanding the environmental impact of such compounds. Although not directly related to this compound, these studies highlight the persistence and potential toxicity of brominated organic compounds in aquatic environments (Haman et al., 2015).
Applications in Wastewater Treatment
The enzymatic treatment of pollutants, a method applicable to the degradation of recalcitrant compounds in wastewater, showcases the potential utility of enzymes in treating water contaminated with brominated organic chemicals. This approach may offer insights into methods for degrading or transforming this compound and similar compounds, enhancing their removal from industrial effluents and wastewater (Husain & Husain, 2007).
Mechanism of Action
Biochemical Pathways
A new oxidative decarboxylation pathway for 3,5-Dibromo-4-hydroxybenzoate (DBHB) catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .
Action Environment
The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment, and its environmental fate is of great concern . Aerobic and anaerobic reductive dehalogenations are the only two reported pathways for DBHB catabolism . The discovery of a new catabolic pathway for DBHB and clarification of the genetic determinants underlying the pathway broaden our knowledge of the catabolic diversity of halogenated HBs in microorganisms .
Safety and Hazards
The safety data sheet for 3,5-Dibromo-4-hydroxybenzylamine indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion . In case of contact, the affected area should be washed off with soap and plenty of water, and medical attention should be sought . The compound is not classified as hazardous according to the 2012 OSHA Hazard Communication Standard .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It’s possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed
Metabolic Pathways
It’s possible that the compound interacts with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels
Transport and Distribution
It’s possible that the compound interacts with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It’s possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-(aminomethyl)-2,6-dibromophenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO.ClH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWXRDQBCVAEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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